The synthesis of methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate typically involves several key steps:
Alternative synthetic routes include the condensation of esters of glutaric acid and oxalic acid in polar aprotic solvents, followed by alkylation to yield similar cyclic compounds .
The molecular structure of methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate can be described as follows:
InChI=1S/C8H10O4/c1-11-5-3-6(7(9)4-5)8(10)12-2/h4,6H,3H2,1-2H3
, and its InChI Key is HWRHBSUZMNXAQK-UHFFFAOYSA-N
.This structure contributes to its unique reactivity and potential biological activity.
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific enzymes and biological pathways. As a substrate for various enzymes, it can lead to the formation of biologically active metabolites that may interact with cellular receptors or signaling pathways. This interaction can result in various biological effects, although specific pathways remain to be fully elucidated .
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate has several potential applications in scientific research:
The compound's diverse reactivity makes it a valuable target for further research in synthetic organic chemistry .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: